molecular formula C12H21F3N2O3S B6773726 N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide

N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide

Cat. No.: B6773726
M. Wt: 330.37 g/mol
InChI Key: XOWKXEWBCSVBEI-UHFFFAOYSA-N
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Description

N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide is a synthetic organic compound characterized by the presence of a trifluoroethyl group, a piperidine ring, an oxetane ring, and a sulfonamide group

Properties

IUPAC Name

N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O3S/c13-12(14,15)9-17-5-2-10(3-6-17)1-4-16-21(18,19)11-7-20-8-11/h10-11,16H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWKXEWBCSVBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCNS(=O)(=O)C2COC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. The piperidine ring can interact with various receptors, while the sulfonamide group can form hydrogen bonds with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide is unique due to the presence of the oxetane ring, which imparts specific steric and electronic properties that are not found in many other compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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